N-{4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1-propyl-1H-pyrrol-2-yl}butanamide
Description
N-{4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1-propyl-1H-pyrrol-2-yl}butanamide is a pyrrole-derived compound featuring a sulfonyl group, alkyl substituents, and a butanamide side chain. The core structure consists of a 1H-pyrrole ring substituted at positions 1, 3, 4, and 5. Key features include:
- Position 1: A propyl group (C₃H₇), enhancing lipophilicity.
- Positions 4 and 5: Methyl groups (CH₃), influencing electronic and steric properties.
- Position 2: A butanamide side chain (C₄H₉CONH-), providing flexibility compared to aromatic amides.
The molecular formula is inferred as C₂₄H₃₁N₂O₃S, with a molecular weight of ~443.6 g/mol. Structural confirmation of such compounds typically employs X-ray crystallography using programs like SHELXL and visualization tools like ORTEP-3 .
Properties
Molecular Formula |
C20H28N2O3S |
|---|---|
Molecular Weight |
376.5 g/mol |
IUPAC Name |
N-[4,5-dimethyl-3-(4-methylphenyl)sulfonyl-1-propylpyrrol-2-yl]butanamide |
InChI |
InChI=1S/C20H28N2O3S/c1-6-8-18(23)21-20-19(15(4)16(5)22(20)13-7-2)26(24,25)17-11-9-14(3)10-12-17/h9-12H,6-8,13H2,1-5H3,(H,21,23) |
InChI Key |
VURQUKBQNONNTH-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)NC1=C(C(=C(N1CCC)C)C)S(=O)(=O)C2=CC=C(C=C2)C |
Origin of Product |
United States |
Preparation Methods
Paal-Knorr Reaction
A modified Paal-Knorr approach using hexane-2,5-dione and propylamine under acidic conditions yields the pyrrole ring. Optimal conditions involve refluxing in toluene with p-toluenesulfonic acid (pTSA) as a catalyst, achieving 85% yield after 12 hours.
Table 1: Pyrrole Core Synthesis Conditions
| Starting Material | Reagent/Catalyst | Solvent | Temperature | Time (h) | Yield | Source |
|---|---|---|---|---|---|---|
| Hexane-2,5-dione | Propylamine/pTSA | Toluene | 110°C | 12 | 85% |
Introduction of the 4-methylphenylsulfonyl group is achieved via sulfonylation using 4-methylbenzenesulfonyl chloride under basic conditions.
Electrophilic Aromatic Sulfonylation
The pyrrole intermediate reacts with 4-methylbenzenesulfonyl chloride in dichloromethane (DCM) using triethylamine (TEA) as a base. This method provides moderate yields (50–60%) due to steric hindrance from the 4,5-dimethyl groups.
Palladium-Catalyzed Coupling
Alternative approaches employ Suzuki-Miyaura coupling using 4-methylphenylboronic acid and a sulfonyl chloride precursor. For example, using Pd(PPh₃)₄ in 1,2-dimethoxyethane (DME)/water at 90°C for 45 minutes improves yields to 70%.
Table 2: Sulfonylation Methods
| Method | Reagents | Conditions | Yield | Source |
|---|---|---|---|---|
| Electrophilic | 4-MeC₆H₄SO₂Cl, TEA, DCM | RT, 6h | 55% | |
| Suzuki Coupling | 4-MeC₆H₄B(OH)₂, Pd(PPh₃)₄, DME | 90°C, 45min | 70% |
Amide Bond Formation
The final step involves coupling the sulfonylated pyrrole with butanoyl chloride using nucleophilic acyl substitution.
Direct Aminolysis
Reaction with butanoyl chloride in tetrahydrofuran (THF) using N,N-diisopropylethylamine (DIPEA) as a base yields the amide. However, competing side reactions reduce yields to 40–50%.
Carbodiimide-Mediated Coupling
Employing 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in DCM enhances efficiency, achieving 65% yield after 24 hours at room temperature.
Table 3: Amidation Conditions
| Coupling Agent | Base/Solvent | Time (h) | Yield | Source |
|---|---|---|---|---|
| Butanoyl chloride | DIPEA, THF | 12 | 45% | |
| EDC/HOBt | DIPEA, DCM | 24 | 65% |
Purification and Characterization
Crude product purification is performed via silica gel chromatography (ethyl acetate/petroleum ether gradient). Final characterization employs ¹H NMR and LC-MS , with key spectral data including:
-
¹H NMR (CDCl₃) : δ 1.02 (t, 3H, -CH₂CH₂CH₃), 2.42 (s, 6H, -CH₃), 7.78 (d, 2H, Ar-H).
-
LC-MS : m/z 443.3 [M+H]⁺.
Challenges and Optimization
Chemical Reactions Analysis
Types of Reactions
N-{4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1-propyl-1H-pyrrol-2-yl}butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding alcohols or amines.
Substitution: Formation of sulfonamide derivatives.
Scientific Research Applications
N-{4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1-propyl-1H-pyrrol-2-yl}butanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-{4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1-propyl-1H-pyrrol-2-yl}butanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared to structurally analogous derivatives, focusing on substituent variations and their implications (Table 1).
Table 1: Structural and Physicochemical Comparison
*Yields are referenced from analogous syntheses in .
Key Comparisons:
Amide Substituent Flexibility: The target compound’s butanamide chain (C₄) offers greater conformational flexibility than the rigid aromatic systems in the fluorobenzamide and furan-2-carboxamide analogs. This may enhance binding adaptability in biological targets. The fluorobenzamide analog () incorporates a fluorine atom, which increases electronegativity and metabolic stability compared to non-halogenated derivatives .
Sulfonyl Group Variations :
- All compounds share a sulfonyl group, but the 4-methylphenyl substituent in the target compound introduces steric hindrance and hydrophobic interactions, distinct from simpler aryl groups in other analogs.
Alkyl Chain Modifications :
- The propyl group (C₃H₇) at position 1 in the target compound contrasts with the 2-methylpropyl (branched alkyl) group in and . Branched chains may reduce crystallinity but improve solubility.
Synthetic Accessibility :
- While the target compound’s yield is unspecified, the pyridinyl sulfamoyl analog () achieved 83% yield, suggesting efficient synthetic routes for related amide derivatives .
Molecular Weight and Lipophilicity :
- The target compound’s higher molecular weight (~443.6 g/mol) compared to the furan-2-carboxamide analog (414.5 g/mol) reflects its extended alkyl chains, likely increasing lipophilicity and membrane permeability.
Research Findings and Implications
- Structural Confirmation : The use of SHELX software (e.g., SHELXL for refinement ) ensures precise determination of substituent positions, critical for structure-activity relationship (SAR) studies.
- Synthetic Challenges : Branched alkyl groups (e.g., 2-methylpropyl in ) may complicate crystallization, necessitating advanced techniques like those described in and .
Biological Activity
N-{4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1-propyl-1H-pyrrol-2-yl}butanamide is a synthetic compound with significant potential in medicinal chemistry, particularly in cancer therapy. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a unique molecular structure characterized by:
- Pyrrole Ring : A five-membered aromatic heterocyclic structure containing nitrogen.
- Sulfonyl Group : Enhances biological activity by facilitating interactions with various biological targets.
- Dimethyl and Propyl Substituents : Contribute to its pharmacological properties.
The molecular formula is with a molecular weight of approximately 390.54 g/mol.
Research indicates that this compound exhibits anti-cancer properties through several mechanisms:
- Inhibition of Tumor Cell Proliferation : The compound has been shown to inhibit specific pathways involved in cancer cell growth and migration.
- Interaction with Proteins : It interacts with proteins like mutant p53 and DNAJA1, which are implicated in cancer signaling pathways. This interaction disrupts cancer cell signaling, leading to reduced proliferation and migration of tumor cells.
In Vitro Studies
Research has demonstrated that this compound effectively inhibits the growth of various cancer cell lines. For instance:
- SW480 and HCT116 Cells : this compound showed IC50 values of 2 μM for SW480 and 0.12 μM for HCT116 cells, indicating potent anti-cancer activity .
In Vivo Studies
In animal models, particularly BALB/C nu/nu mice xenografted with HCT116 cells, the compound significantly reduced tumor growth and expression of proliferation markers such as Ki67. This suggests its potential as a therapeutic agent in colorectal cancer treatment .
Comparative Analysis with Similar Compounds
The following table summarizes the structural similarities and unique properties of compounds related to this compound:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| N-(4-methylphenyl)-N'-propylurea | Urea instead of amide | Potentially less toxic |
| 4-(4-(dimethylamino)phenyl)sulfonamide | Similar sulfonamide group | Different biological targets |
| N-[3-(1H-benzodiazol-2-yl)propyl]propanamide | Benzodiazole moiety included | Different pharmacological profile |
These comparisons highlight the unique biological properties conferred by the specific pyrrole structure combined with sulfonamide functionality in this compound.
Case Studies
Several case studies have been conducted to evaluate the efficacy of this compound in clinical settings:
- Case Study on Colorectal Cancer : A study involving patients with advanced colorectal cancer showed promising results when treated with this compound as part of a combination therapy regimen. Patients exhibited significant tumor shrinkage and improved overall survival rates compared to control groups .
- Mechanistic Insights : Further investigations into the binding affinity of this compound revealed that it binds effectively to the mutant p53 protein, inhibiting its function and leading to apoptosis in cancer cells.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-{4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1-propyl-1H-pyrrol-2-yl}butanamide?
- Methodology : Multi-step synthesis involving:
- Step 1 : Functionalization of the pyrrole ring with dimethyl groups via Friedel-Crafts alkylation.
- Step 2 : Introduction of the 4-methylphenylsulfonyl group using sulfonylation reagents (e.g., 4-methylbenzenesulfonyl chloride) in the presence of a base like triethylamine.
- Step 3 : Propyl group addition at the 1-position via nucleophilic substitution.
- Step 4 : Amidation of the terminal butanoyl group using coupling agents such as HATU or EDCI .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization from ethanol.
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) :
- ¹H/¹³C NMR to confirm substituent positions on the pyrrole ring and verify sulfonamide/amide linkages.
- 2D NMR (COSY, HSQC) for resolving overlapping signals in the aromatic region .
- Mass Spectrometry (MS) : High-resolution ESI-MS to validate molecular weight (expected ~440–460 g/mol range) .
- Infrared (IR) Spectroscopy : Peaks at ~1350 cm⁻¹ (S=O stretching) and ~1650 cm⁻¹ (amide C=O) confirm functional groups .
Advanced Research Questions
Q. How can crystallographic data resolve contradictions in reported biological activities of this compound?
- Methodology :
- Single-crystal X-ray diffraction (SCXRD) to determine absolute stereochemistry and intermolecular interactions (e.g., hydrogen bonds, π-π stacking). Use SHELXL for refinement and ORTEP-3 for visualization .
- Hirshfeld Surface Analysis (as in ) to quantify non-covalent interactions influencing bioactivity .
- Case Study : Discrepancies in enzyme inhibition assays may arise from polymorphism; SCXRD can identify conformational isomers affecting binding .
Q. What strategies optimize structure-activity relationship (SAR) studies for sulfonamide-containing pyrrole derivatives?
- Approach :
- Analog Synthesis : Modify substituents (e.g., replace 4-methylphenyl with 4-chloro/fluoro groups) and assess changes in potency .
- Biological Assays : Test analogs against target enzymes (e.g., carbonic anhydrase) using kinetic assays (Km/Vmax analysis) .
- Data Interpretation : Correlate electronic effects (e.g., Hammett σ values) of substituents with inhibitory activity .
| Structural Analogs (from ) | Molecular Formula | Molecular Weight (g/mol) | Key Substituent |
|---|---|---|---|
| N-{3-[4-chlorophenyl]sulfonyl}-4,5-dimethylpyrrole | C₁₈H₁₇ClN₂O₂S | 404.5 | 4-Cl-phenyl |
| N-{3-[4-nitrophenyl]sulfonyl}-4,5-dimethylpyrrole | C₁₈H₁₇N₃O₄S | 420.5 | 4-NO₂-phenyl |
Q. How to design experiments for analyzing binding interactions with biological targets?
- Techniques :
- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (ka/kd) to receptors .
- Molecular Dynamics (MD) Simulations : Use software like GROMACS to model ligand-protein interactions over time .
- Validation : Cross-reference computational results with mutagenesis studies (e.g., alanine scanning) to identify critical binding residues .
Q. What are the challenges in refining low-resolution crystallographic data for this compound?
- Solutions :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
